molecular formula C23H26N2O5 B613747 Ac-Lys(Fmoc)-OH CAS No. 148101-51-3

Ac-Lys(Fmoc)-OH

Cat. No. B613747
M. Wt: 410.47
InChI Key: HPXGLFPXINBZFY-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Lys(Fmoc)-OH is a derivative of the amino acid lysine, where the amino group is acetylated and the carboxyl group is protected by the Fmoc group1. It is used in peptide synthesis and has been studied for its ability to form self-assembling hydrogels12.



Synthesis Analysis

The synthesis of Ac-Lys(Fmoc)-OH involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group1. This process is crucial for the peptide’s ability to self-assemble and form gels in aqueous solutions1.



Molecular Structure Analysis

The molecular structure of Ac-Lys(Fmoc)-OH is characterized by the presence of an acetylated lysine residue and a Fmoc protecting group2. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described2.



Chemical Reactions Analysis

The chemical reactions involving Ac-Lys(Fmoc)-OH are primarily related to its ability to form hydrogels1. The gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking)1.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-Lys(Fmoc)-OH are largely determined by its ability to form hydrogels1. These hydrogels are soft materials formed by water-swollen networks and display different advantages, including chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments1.


Scientific Research Applications

  • Supramolecular Gels in Biomedicine : Fmoc-Lys(Fmoc)-OH is used in the formation of supramolecular hydrogels. These hydrogels, based on fluorenylmethoxycarbonyl-functionalized amino acids, are widely used in the biomedical field due to their biocompatible and biodegradable properties. They have potential applications in antimicrobial activity, particularly when combined with colloidal and ionic silver mixtures (Croitoriu et al., 2021).

  • Peptide Ligation Techniques : It is used in peptide ligation processes. For example, azido-protected Fmoc–Lys–OH is synthesized and introduced to a peptide by Fmoc-based solid-phase peptide synthesis. This method is crucial for efficient peptide condensation without significant side reactions (Katayama et al., 2008).

  • Synthesis of Insulin Analogs : Fmoc-Lys(Pac)-OH is used in the preparation of novel semisynthetic insulin analogs. This process involves the solid-phase synthesis of octapeptides and their condensation with desoctapeptide(B23-B30)-insulin (Žáková et al., 2007).

  • Cancer Therapy Prodrugs : In cancer therapy, Fmoc-Lys(Ac)-Puromycin, a prodrug, is activated by histone deacetylases and cathepsin L to selectively target cancer cells. This approach shows promise in selective cancer therapy due to its improved efficacy and cancer cell selectivity (Ueki et al., 2016).

  • Solid-Phase Synthesis of Peptides : Fmoc-Lys(Mmt)-OH is utilized for the solid-phase synthesis of peptides, especially in the preparation of branched and cyclic peptides or the modification of peptides with various functional groups. This is due to its extreme acid-labile nature, making it a useful building block (Tong & Hong, 2001).

  • Synthesis of Fluorescent Peptides : It is involved in the preparation of fluorescent peptides. For example, N(alpha)-Fmoc-L-Lys(Mca)-OH is synthesized and used for the efficient microwave-enhanced solid-phase fluorescent labeling of peptides (Katritzky et al., 2008).

Safety And Hazards

Specific safety and hazards information for Ac-Lys(Fmoc)-OH is not available in the retrieved papers. However, as with all chemicals, it should be handled with care, following standard safety protocols.


properties

IUPAC Name

(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXGLFPXINBZFY-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Lys(Fmoc)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Soriano, R Ventura, A Molero, R Hoen… - Journal of medicinal …, 2009 - ACS Publications
Adenosine A 2A (A 2A R) and dopamine D 2 (D 2 R) receptors mediate the antagonism between adenosinergic and dopaminergic transmission in striatopallidal GABAergic neurons …
Number of citations: 176 pubs.acs.org
M Vendrell, A Molero, S González… - Journal of medicinal …, 2011 - ACS Publications
The incorporation of chemical modifications into the structure of bioactive compounds is often difficult because the biological properties of the new molecules must be retained with …
Number of citations: 15 pubs.acs.org

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